Product packaging for 2-[(Trimethylsilyl)oxy]benzene-1-thiol(Cat. No.:CAS No. 58952-72-0)

2-[(Trimethylsilyl)oxy]benzene-1-thiol

Cat. No.: B13467241
CAS No.: 58952-72-0
M. Wt: 198.36 g/mol
InChI Key: PTNAFEBVOLIPAT-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]benzene-1-thiol is a chemically stable, silyl-protected derivative of 2-mercaptophenol, primarily employed as a key synthetic intermediate in organic and medicinal chemistry. Its core research value lies in its role as a masked thiol, where the trimethylsilyl (TMS) group protects the reactive thiol and phenolic hydroxyl functions, allowing for selective deprotection under mild conditions. This compound is a crucial precursor for the synthesis of benzothiophenes and other sulfur-containing heterocycles, which are privileged scaffolds in drug discovery and material science. For instance, it serves as a versatile building block in the preparation of fused thiophene systems via intramolecular cyclization reactions. The mechanism involves the generation of the free 2-mercaptophenol thiolate anion in situ, which acts as a potent nucleophile in ring-forming reactions or in the formation of metal complexes. Researchers utilize this reagent to develop novel compounds with potential biological activity, including kinase inhibitors and antimicrobial agents. It is also investigated for its utility in creating ligands for catalysis and in the development of advanced polymeric materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Source: https://pubchem.ncbi.nlm.nih.gov/ Source: https://www.organic-chemistry.org/

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14OSSi B13467241 2-[(Trimethylsilyl)oxy]benzene-1-thiol CAS No. 58952-72-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58952-72-0

Molecular Formula

C9H14OSSi

Molecular Weight

198.36 g/mol

IUPAC Name

2-trimethylsilyloxybenzenethiol

InChI

InChI=1S/C9H14OSSi/c1-12(2,3)10-8-6-4-5-7-9(8)11/h4-7,11H,1-3H3

InChI Key

PTNAFEBVOLIPAT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1S

Origin of Product

United States

Synthetic Methodologies for 2 Trimethylsilyl Oxy Benzene 1 Thiol and Its Derivatives

Direct Synthesis Strategies for the Introduction of Thiol and Trimethylsilyloxy Moieties

Direct synthesis strategies aim to install the required functional groups onto a benzene (B151609) ring with high efficiency and selectivity. These methods can be broadly classified based on the final bond-forming step: either the C–S bond (thiolation) or the O–Si bond (silylation).

One primary strategy involves the selective introduction of a thiol group at the ortho position of a pre-existing trimethylsilyl-protected phenol (B47542). This approach leverages the directing effects of the silyloxy group and the inherent reactivity of the aromatic ring.

Recent advancements in C–H functionalization offer plausible routes. For instance, methods developed for the regioselective thiolation of electron-rich arenes could be adapted for this purpose. chemistryviews.org A notable approach is the aerobic, metal-free, visible-light-induced regioselective thiolation of phenols with thiophenols, which could potentially be applied to silylated phenols. nih.gov In such a scenario, (trimethylsilyl)oxybenzene would serve as the starting material. The reaction proceeds via a disulfide radical cation, which plays a crucial role in the catalytic cycle. nih.gov

Another potential method involves the use of sulfonyl hydrazides as an environmentally friendly sulfur source, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS•OTf). chemistryviews.org This system generates a Brønsted acid in situ, promoting the electrophilic thiolation of the electron-rich silyl (B83357) ether, with a strong preference for the para position. chemistryviews.org Achieving ortho-selectivity, as required for the target molecule, would likely necessitate a directing group strategy.

Table 1: Representative Conditions for Selective Thiolation of Arenes

MethodSubstrateThiolating AgentCatalyst/ConditionsSolventSelectivityReference
Visible-Light CatalysisPhenolsThiophenolsAerobic, metal-free, visible lightNot specifiedHigh regioselectivity nih.gov
Brønsted Acid CatalysisElectron-rich arenesSulfonyl hydrazidesTMS•OTfTFE/DCEPara-selective chemistryviews.org

A more direct and common approach is the selective silylation of the hydroxyl group of 2-mercaptophenol (B73258). This method benefits from the differential reactivity of the phenolic hydroxyl group compared to the thiol group. The hydroxyl group is generally more nucleophilic and readily silylated under standard conditions.

A variety of silylating agents can be employed, with N,O-Bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being particularly effective. The reaction is often facilitated by a catalyst, such as imidazole, which acts as a base. The choice of silylating agent and reaction conditions can be tailored to ensure selective O-silylation over S-silylation. For instance, mixtures of silylating reagents, such as a trimethylsilylimidazole compound combined with a silylated trifluoroacetamide, can enhance silylating power for specific applications.

The general procedure involves treating 2-mercaptophenol with a suitable silylating agent, often in an inert aprotic solvent like acetonitrile (B52724) or dimethylformamide. The reaction conditions are typically mild, proceeding efficiently at room temperature or with gentle heating. organic-chemistry.org

More complex synthetic pathways, involving multiple steps, can offer greater flexibility and control, especially for producing a range of derivatives.

Convergent Synthesis: A convergent strategy might involve the preparation of two key fragments that are later joined. For example, an organometallic reagent derived from a protected bromothiophenol could be coupled with a fragment containing the silyloxy group.

Divergent Synthesis: A divergent approach would start from a common intermediate that can be elaborated into various derivatives. A plausible intermediate is an ortho-bromophenol. This precursor could undergo silylation first, followed by a C–S bond-forming reaction, such as a copper-catalyzed coupling with a sulfur source like sodium sulfide (B99878) or potassium O-alkyl xanthates. organic-chemistry.org Alternatively, the ortho-bromophenol could first be converted to the thiol, and then silylated.

The use of aryne intermediates represents another advanced multi-step strategy. An aryne generated from an ortho-silylaryl triflate could react with a sulfur nucleophile, like potassium xanthate, to introduce the thiol group (in a protected form). acs.org This method allows for the synthesis of various substituted analogues by modifying the aryne precursor. acs.org

Flow chemistry processes, which link multiple synthetic steps into a continuous sequence, offer a modern paradigm for molecular assembly and could be adapted for the multi-step synthesis of the target compound and its derivatives. syrris.jp

Precursor Development and Starting Material Innovations

The accessibility and quality of starting materials are critical for any synthetic route. For the silylation pathway, high-purity 2-mercaptophenol is the key precursor. For the thiolation route, (trimethylsilyl)oxybenzene is the required starting material.

Innovations in precursor development focus on creating more versatile and reactive starting materials. For example, the development of aryl thianthrenium salts, synthesized via site-selective C–H thianthrenation of arenes, has introduced efficient arylating agents for a wide range of transformations. researchgate.net Such a salt derived from (trimethylsilyl)oxybenzene could serve as a precursor for subsequent palladium-catalyzed thiolation. This approach allows for late-stage functionalization with broad functional group tolerance under mild conditions. researchgate.netnih.gov

Similarly, methods for generating ortho-bromobenzenethiol equivalents from aryne intermediates and potassium xanthates provide stable, odorless precursors for diverse organosulfur compounds. acs.org

Reaction Condition Optimization in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of a synthesis. Key parameters that are typically optimized include temperature, solvent, catalyst, ligand, base, and reaction time. illinois.eduacs.org

A one-factor-at-a-time (OFAT) approach can be used, where one experimental condition is varied while others are held constant to find the local optimum for each factor. acs.org More advanced methods, such as design of experiments (DoE), allow for the simultaneous variation of multiple factors to map the response surface and identify the true optimal conditions. acs.org For challenging reactions like cross-coupling, closed-loop workflows combining machine learning and robotic experimentation are being used to discover general and high-yielding conditions across a broad chemical space. illinois.edu

For the synthesis of 2-[(trimethylsilyl)oxy]benzene-1-thiol, optimization would be critical. In the silylation of 2-mercaptophenol, screening different silylating agents, solvents, and bases would be necessary to achieve high selectivity for O-silylation. In the thiolation route, catalyst loading, temperature, and choice of ligand would be key variables to control regioselectivity and yield.

Table 2: Hypothetical Optimization of a Pd-Catalyzed Thiolation Reaction

EntryCatalystLigandBaseTemperature (°C)Yield (%)
1Pd(OAc)₂XantphosK₂CO₃8045
2Pd₂(dba)₃XantphosK₂CO₃8062
3Pd₂(dba)₃dppfK₂CO₃8055
4Pd₂(dba)₃XantphosCs₂CO₃8078
5Pd₂(dba)₃XantphosCs₂CO₃10085

Catalysis is fundamental to the efficient and selective synthesis of functionalized aromatic compounds. Both the introduction of the silyl ether and the thiol group can be facilitated by specific catalytic systems.

For Silylation: While many silylations proceed without a metal catalyst, certain transformations, such as C-H silylation, rely heavily on them. For instance, a relay system using Ir-catalyzed hydrosilylation and Rh-catalyzed C–H silylation has been developed for phenols, employing a traceless acetal (B89532) directing group. nih.gov This strategy allows for the ortho-C-H silylation of phenols. nih.gov

For Thiolation: The formation of C–S bonds is often achieved using transition metal catalysis, most commonly with copper or palladium. Copper(I) iodide (CuI) nanoparticles have been shown to catalyze the synthesis of thiophenols from aryl halides and sulfur powder in the absence of ligands. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also widely used, offering high efficiency and functional group tolerance for the formation of C–S bonds. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos, dppf) is critical for reaction success. illinois.edu

Ruthenium catalysts have been developed for the transformation of disulfides into thiosilanes, representing a thiol-free protocol. researchgate.net Furthermore, visible-light photoredox catalysis provides a metal-free alternative for C-H thiolation, proceeding under mild, aerobic conditions. nih.gov

Solvent Effects and Temperature Control

The efficiency and outcome of the silylation of 2-mercaptophenol are significantly influenced by the choice of solvent and the reaction temperature. These parameters must be carefully controlled to ensure high yields of the desired O-silylated product while minimizing side reactions.

Solvent Selection: The choice of solvent plays a pivotal role in the silylation process. Polar aprotic solvents are generally favored as they can effectively dissolve the reactants and stabilize charged intermediates formed during the reaction.

Acetonitrile (CH₃CN): Often used for silylations, it provides a good medium for the reaction of silyl chlorides with alcohols and phenols. Reactions can often proceed at moderate temperatures, typically between 24°C and 40°C.

N,N-Dimethylformamide (DMF): This is another common solvent that can facilitate silylation, sometimes requiring higher temperatures, up to 80°C, to drive the reaction to completion. organic-chemistry.org

Ethers (e.g., THF, Diethyl Ether): While less polar, ethers can be used, particularly when strong bases are employed. The reaction often requires initial cooling to control the initial exothermic reaction, followed by warming to room temperature or gentle heating.

The selection of the solvent can impact reaction kinetics; for instance, more polar solvents can accelerate the rate of formation of the silyl ether.

Temperature Control: Temperature is a critical variable that must be precisely managed. While higher temperatures generally increase the reaction rate, they can also lead to undesired side products or decomposition. A typical protocol may involve heating the reaction mixture to ensure the completion of the silylation. For example, a common procedure for silylating hydroxyl groups involves heating the reaction at 80°C for several hours. orgsyn.org This ensures that the thermodynamically favored O-silylation proceeds to completion. Conversely, inadequate temperature control could result in incomplete reactions or the potential for side reactions, such as S-silylation, although this is generally disfavored.

Table 1: Influence of Reaction Conditions on Silylation Efficiency
ParameterConditionRationale and Expected Outcome
Solvent AcetonitrileGood solubility of reactants, moderate reaction temperatures (24-40°C). organic-chemistry.org
N,N-Dimethylformamide (DMF)High boiling point allows for elevated reaction temperatures (up to 80°C) to ensure completion. organic-chemistry.org
Tetrahydrofuran (THF)Suitable for reactions involving strong bases, allows for good temperature control from low to ambient temperatures.
Temperature 25 - 40 °CMild conditions, suitable for many silylations, minimizes side products.
80 °COften used to drive the reaction to completion, especially with less reactive substrates. orgsyn.org

Modern Methodological Enhancements in Aryl Thiol and Silyl Ether Synthesis

Recent advancements in organic synthesis have led to the development of more sophisticated methods for preparing aryl thiols and silyl ethers. These modern approaches offer significant improvements in terms of selectivity, efficiency, and adherence to the principles of green chemistry.

Chemo- and Regioselective Approaches

The synthesis of this compound is a prime example of a chemo- and regioselective transformation. The selective protection of the hydroxyl group in the presence of a thiol group is paramount.

Chemoselectivity: The preference for silylation at the oxygen atom over the sulfur atom in 2-mercaptophenol is governed by fundamental chemical principles. The silicon atom in trimethylsilyl chloride is a "hard" electrophile. According to the Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles preferentially react with "hard" nucleophiles. The oxygen of the phenolic hydroxyl group is a harder nucleophile than the sulfur of the thiol group, leading to the selective formation of the Si-O bond. researchgate.net This inherent reactivity allows for the synthesis of the target compound without the need for a separate protection strategy for the thiol group.

Regioselectivity: In substituted phenols, regioselectivity can be achieved through various modern catalytic methods. For the synthesis of the 2-mercaptophenol backbone itself, transition-metal-catalyzed C–S coupling reactions, often using copper or palladium catalysts, allow for the precise installation of a thiol group onto an aromatic ring from corresponding aryl halides. organic-chemistry.org Furthermore, advanced strategies involving aryne intermediates can also be used to construct substituted benzenethiol (B1682325) derivatives with high regiocontrol.

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for silyl ethers. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional approaches.

Atom Economy and Waste Prevention: The classical silylation using trimethylsilyl chloride and a base like triethylamine (B128534) has a suboptimal atom economy. The reaction produces a stoichiometric amount of triethylammonium (B8662869) chloride salt as a byproduct, which must be separated and disposed of as waste.

A greener alternative is the dehydrogenative coupling (or hydrosilylation) of alcohols and phenols with hydrosilanes (containing a Si-H bond). This approach is highly atom-economical as the only byproduct is hydrogen gas (H₂). organic-chemistry.orgresearchgate.net

Catalysis: These green hydrosilylation reactions are often facilitated by catalysts. While precious metals can be used, recent research has focused on developing catalysts based on more abundant and less toxic metals, such as iron and copper. organic-chemistry.org The use of nanoparticle catalysts is also a promising green approach, as they can offer high activity and selectivity under mild conditions. researchgate.net

Safer Solvents and Reagents: Green chemistry also encourages the use of safer solvents. While traditional organic solvents are effective, research into using more benign alternatives like water (using micelles) or even solvent-free conditions is ongoing for various thiol and silyl ether syntheses. The replacement of silyl chlorides with less corrosive hydrosilanes also contributes to a safer chemical process.

Table 2: Comparison of Synthetic Methods based on Green Chemistry Principles
FeatureTraditional Method (Silyl Chloride)Green Method (Dehydrogenative Coupling)
Silylating Agent Trimethylsilyl chloride (TMSCl)Hydrosilane (e.g., Triethylsilane)
Byproduct Stoichiometric salt (e.g., Et₃NHCl)Hydrogen gas (H₂)
Atom Economy LowerHigher (approaching 100%)
Catalyst Often requires a base, not catalyticCatalytic (e.g., Fe, Cu, Pd-nanoparticles) organic-chemistry.orgresearchgate.net
Waste Profile Generates significant salt wasteMinimal waste
Overall Efficiency Effective but less sustainableMore sustainable and environmentally benign

By embracing these modern methodological enhancements, the synthesis of this compound and related compounds can be achieved with greater precision and a significantly reduced environmental footprint.

Reactivity and Mechanistic Investigations of 2 Trimethylsilyl Oxy Benzene 1 Thiol

Transformations Involving the Thiol Moiety

Nucleophilic Reactions of the Thiol Group

The thiol group (-SH) is characterized by the nucleophilicity of the sulfur atom, particularly in its deprotonated thiolate form (-S⁻). This property typically allows it to participate in a variety of nucleophilic substitution and addition reactions.

Alkylation of thiols is a common method for the formation of thioethers. The reaction generally proceeds via an S_N2 mechanism, where a thiolate anion, formed by treating the thiol with a base, attacks an alkyl halide. While this is a general reaction for thiols, specific studies detailing the alkylation of 2-[(trimethylsilyl)oxy]benzene-1-thiol, including reactants, conditions, and yields, are not available in the reviewed literature. Similarly, acylation at the sulfur atom would involve the reaction with an acylating agent, such as an acyl chloride, to form a thioester. No specific examples for this reaction with this compound have been documented.

The thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across an alkene or alkyne, respectively. These reactions can be initiated by radicals or catalyzed by bases and typically result in the anti-Markovnikov addition product, forming a thioether. wikipedia.org The radical-mediated pathway involves the formation of a thiyl radical which then propagates. wikipedia.org The versatility and efficiency of these reactions make them widely applicable in polymer and materials science. nih.gov However, the application of this compound in such addition reactions has not been specifically reported.

Thioethers are commonly synthesized through the nucleophilic substitution of alkyl halides with thiolates, as mentioned in the alkylation section. acs.org Another major route is the thiol-ene/yne addition. researchgate.net Disulfides are formed through the oxidation of two thiol molecules, which couple to form an S-S bond. This can be achieved using a variety of mild oxidizing agents. organic-chemistry.orgyoutube.com While these are fundamental reactions for thiols, specific protocols and results for the synthesis of thioethers and the corresponding disulfide from this compound are absent from the available literature.

Oxidation Chemistry of the Thiol Functionality

The sulfur atom in a thiol is in its lowest oxidation state and can be oxidized to form several different functional groups, including sulfenic acids, sulfinic acids, and sulfonic acids.

The initial two-electron oxidation of a thiol yields a sulfenic acid (R-SOH), a process known as sulfenylation. Sulfenic acids are often reactive intermediates that can be trapped or undergo further oxidation. Further oxidation of the sulfenic acid leads to the formation of a sulfinic acid (R-SO₂H), in a process termed sulfinylation. These oxidized sulfur species are particularly important in biological redox signaling. Despite the general knowledge of these oxidation pathways for thiols, specific studies on the sulfenylation and sulfinylation of this compound are not described in the scientific literature reviewed.

Access to Sulfonic Acid Derivatives

The thiol moiety of this compound serves as a direct precursor for the synthesis of sulfonic acid derivatives. This transformation is typically achieved through oxidative processes that convert the sulfur atom from a lower to a higher oxidation state. Various oxidizing agents can be employed for this purpose. For instance, reagents like tert-butyl hypochlorite (B82951) (t-BuOCl) can effectively oxidize thiols. nih.govresearchgate.net The process involves the in-situ preparation of thioacetates from precursors, which are then treated with t-BuOCl to yield the corresponding sulfonyl chlorides. nih.gov These reactive intermediates can be subsequently trapped with nucleophiles such as water, alcohols, or amines to afford sulfonic acids, sulfonates, or sulfonamides, respectively. nih.govekb.eg

Other effective oxidizing systems include Oxone® (potassium peroxymonosulfate) in the presence of sodium bicarbonate, which provides a convenient method for the direct conversion of thiols to sulfonic acids. researchgate.net The oxidation of thiols to their corresponding sulfonyl chlorides can also be achieved using N-chlorosuccinimide, which then allows for a one-pot conversion to sulfonamides. ekb.eg These oxidative methods highlight a key reaction pathway for the thiol group, enabling its conversion into the highly functionalized sulfonic acid group. nih.gov

Metalation and Anionic Reactivity of the Thiol

The acidic proton of the thiol group can be readily removed by a suitable base to generate a thiolate anion. This metalation process transforms the thiol into a potent nucleophile. The resulting anionic sulfur can participate in a variety of nucleophilic substitution and addition reactions. For example, thiolates are excellent nucleophiles for conjugate addition reactions to activated alkynes, a process often referred to as the thiol-yne reaction. acs.org The high nucleophilicity of the thiolate anion contributes to a large thermodynamic driving force for such reactions. acs.org

The generation of the thiolate anion is a fundamental step that unlocks a broad spectrum of reactivity. This anionic intermediate can react with a wide range of electrophiles, making it a valuable synthon in organic synthesis. The reactivity of the thiolate is central to its role in forming new carbon-sulfur or heteroatom-sulfur bonds.

Transformations Involving the Trimethylsilyloxy Moiety

The trimethylsilyloxy group is a common protecting group for phenols due to its ease of installation and selective removal under mild conditions. thieme-connect.dewikipedia.org Its reactivity is dominated by the susceptibility of the silicon-oxygen bond to cleavage by various reagents.

Selective Cleavage and Deprotection of the Silyl (B83357) Ether

The trimethylsilyl (B98337) (TMS) ether in this compound can be selectively cleaved to regenerate the parent phenol (B47542). The stability of silyl ethers can be finely tuned by altering the substituents on the silicon atom; bulkier groups generally confer greater stability towards hydrolysis and other reaction conditions. thieme-connect.de However, the TMS group is among the most labile silyl ethers, making it susceptible to solvolysis. organic-chemistry.org

Deprotection can be achieved under acidic, basic, or fluoride-mediated conditions. organic-chemistry.orglibretexts.org The choice of reagent allows for chemoselective cleavage, even in the presence of other protecting groups or sensitive functionalities. organic-chemistry.orgorganic-chemistry.org For instance, certain catalysts can deprotect aryl silyl ethers while leaving alkyl silyl ethers intact. organic-chemistry.orgorganic-chemistry.org

Fluoride-Mediated Desilylation Mechanisms

The cleavage of silyl ethers using a fluoride (B91410) ion source is an exceptionally mild and highly specific method. thieme-connect.de This is due to the high affinity of silicon for fluorine, with the Si-F bond being significantly stronger (approx. 142 kcal/mol) than the Si-O bond (approx. 112 kcal/mol). thieme-connect.de This strong bond formation acts as the thermodynamic driving force for the reaction. organic-chemistry.org

The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. fiveable.me This attack leads to the formation of a transient pentavalent silicon intermediate. organic-chemistry.orgstackexchange.com Subsequently, the silicon-oxygen bond breaks, releasing the alkoxide (which is then protonated to the phenol) and forming a stable trimethylsilyl fluoride. fiveable.me Reagents commonly used for this purpose are typically sources of the fluoride ion, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orgfiveable.meyoutube.com

ReagentAbbreviationCommon Solvent
Tetra-n-butylammonium fluorideTBAFTetrahydrofuran (THF)
Hydrofluoric acidHFAcetonitrile (B52724), Pyridine
Potassium fluorideKFMethanol
Tris(dimethylamino)sulfonium difluorotrimethylsilicateTASFTetrahydrofuran (THF)
Acid- and Base-Catalyzed Hydrolysis Studies

Silyl ethers can also be cleaved through hydrolysis under either acidic or basic conditions. unm.edu The mechanisms and reaction rates are highly dependent on the pH. unm.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen atom. This step makes the silyloxy group a better leaving group and activates the silicon atom toward nucleophilic attack by water or another nucleophile present in the medium. stackexchange.com The rate of acid-catalyzed hydrolysis is sensitive to steric hindrance around the silicon atom; bulkier silyl groups react more slowly. thieme-connect.de The relative stability of silyl ethers toward acid-catalyzed solvolysis generally increases with the steric bulk of the substituents on silicon (e.g., Me₃Si < Et₃Si < t-BuMe₂Si). thieme-connect.de

Base-Catalyzed Hydrolysis: In basic media, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion or other base on the silicon atom. unm.edu This forms a pentavalent silicon intermediate, which then breaks down to release the corresponding phenoxide. The rate of base-catalyzed hydrolysis is also influenced by the steric and electronic properties of the silyl group. thieme-connect.de Generally, the order of stability towards base-catalyzed solvolysis follows a similar trend to acidic conditions, with bulkier groups enhancing stability. thieme-connect.de

Silyl GroupRelative Stability to Acid Hydrolysis (1/k_rel)Relative Stability to Base Hydrolysis (1/k_rel)
Trimethylsilyl (TMS)11
Triethylsilyl (TES)6410-100
tert-Butyldimethylsilyl (TBDMS)20,00020,000
Triisopropylsilyl (TIPS)700,000100,000
tert-Butyldiphenylsilyl (TBDPS)5,000,00020,000

Data adapted from kinetic studies of silyl ether hydrolysis. thieme-connect.de

Rearrangement Reactions of Silyl Ethers

Aryl silyl ethers can potentially undergo rearrangement reactions, analogous to classic rearrangements of other aryl ethers. One such relevant transformation is the Truce-Smiles rearrangement. nih.gov This reaction is an intramolecular nucleophilic aromatic substitution (SₙAr). nih.gov In a hypothetical scenario involving a derivative of this compound, a strong base could deprotonate a suitable position on the molecule to generate a carbanion. This carbanion could then act as an intramolecular nucleophile, attacking the ipso-carbon of the aromatic ring bearing the silyloxy group. This would lead to the displacement of the trimethylsilyloxy group and the formation of a new ring structure. The feasibility of such a rearrangement depends heavily on the specific substrate and the reaction conditions required to generate the necessary anionic intermediate. nih.gov Other types of rearrangements, such as the Claisen and Cope rearrangements, have also been studied for different aryl ether systems. mdpi.comnih.gov

Exchange Reactions at the Silicon Center

The trimethylsilyl (TMS) group in this compound is susceptible to nucleophilic attack, leading to cleavage of the Si-O bond. This reactivity is a cornerstone of its utility as a protected phenol, allowing for deprotection under specific conditions. The most common method for the cleavage of trimethylsilyl ethers involves the use of fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). The exceptional strength of the silicon-fluorine bond (bond dissociation energy of ~582 kJ/mol) provides a strong thermodynamic driving force for this reaction.

The mechanism of fluoride-mediated desilylation is believed to proceed through a hypervalent silicon intermediate. The fluoride ion attacks the silicon atom, expanding its coordination sphere to form a pentacoordinate silicate (B1173343) species. This intermediate then collapses, breaking the weaker Si-O bond and liberating the free phenoxide, which upon workup gives the corresponding phenol.

The general reaction can be represented as follows: ArO-Si(CH₃)₃ + F⁻ → [ArO-Si(CH₃)₃F]⁻ → ArO⁻ + F-Si(CH₃)₃

The rate of this cleavage can be influenced by steric hindrance around the silicon atom and the electronic nature of the aryl group. While detailed kinetic studies specifically for this compound are not extensively reported in publicly available literature, the general principles of silyl ether cleavage apply.

Orthogonal Reactivity and Selective Functionalization Strategies

The presence of two distinct functional groups, a soft nucleophilic thiol and a hard, protected silyloxy group, allows for orthogonal chemical strategies. This differential reactivity is key to the selective functionalization of the molecule.

Differential Reactivity of Thiol and Silyloxy Groups

The thiol group (-SH) is significantly more nucleophilic and acidic than the protected silyloxy group (-OSi(CH₃)₃). This difference allows for selective reactions at the sulfur atom without affecting the silyl ether. For instance, the thiol can be selectively alkylated, acylated, or engaged in Michael additions under basic conditions that are sufficiently mild to leave the Si-O bond intact.

Conversely, the silyloxy group is stable to many reagents that react readily with thiols, such as mild oxidizing agents or soft electrophiles. Deprotection of the silyloxy group, as discussed previously, requires specific reagents like fluoride ions or strong acids, conditions under which the thiol group might also react or require protection. This orthogonality enables a stepwise functionalization approach, where the thiol is first modified, followed by deprotection and subsequent reaction at the newly formed hydroxyl group.

Table 1: Selective Reactions at the Thiol Group

ReactantConditionsProductReference
Alkyl Halide (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)2-[(Trimethylsilyl)oxy]phenyl alkyl sulfide (B99878)[General Thiol Alkylation Principles]
Acyl Chloride (RCOCl)Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂)S-{2-[(Trimethylsilyl)oxy]phenyl} thioester[General Thiol Acylation Principles]
α,β-Unsaturated CarbonylBase catalyst (e.g., DBU), Solvent (e.g., THF)Michael adduct[General Michael Addition Principles]

Tandem and Cascade Reactions

The distinct reactivity profiles of the thiol and silyloxy groups can be exploited in tandem or cascade reaction sequences. For example, a reaction could be initiated by the selective deprotection of the silyloxy group, generating a phenoxide in situ. This phenoxide could then participate in an intramolecular reaction with a functionality previously installed at the thiol position.

While specific examples of complex tandem reactions starting directly from this compound are not prevalent in the literature, the potential for such transformations is significant. For instance, a substrate could be designed where deprotection of the phenol triggers a cyclization event onto a pendant electrophilic group attached to the sulfur atom, leading to the formation of sulfur-containing heterocyclic systems.

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is amenable to functionalization through various electrophilic and metalation-based strategies. The directing effects of the silyloxy and thiol substituents play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns

Both the trimethylsilyloxy and the thiol groups are ortho, para-directing activators for electrophilic aromatic substitution, a consequence of their ability to donate electron density to the benzene (B151609) ring through resonance. The -OSi(CH₃)₃ group is a moderately activating group, while the -SH group is generally considered to be a weakly activating group.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions ortho and para to these activating groups. Given the 1,2-disubstitution pattern of the starting material, the primary sites for substitution would be C4 (para to the -OSi(CH₃)₃ group) and C6 (ortho to the -OSi(CH₃)₃ group and meta to the -SH group). The regiochemical outcome will be a result of the combined directing effects of both groups and steric hindrance. The silyloxy group, being a stronger activator, is expected to exert a more dominant directing influence.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophile (E⁺)Predicted Major Product(s)Rationale
Br₂ / FeBr₃4-Bromo-2-[(trimethylsilyl)oxy]benzene-1-thiolThe -OSiMe₃ group is a stronger activator, directing para.
HNO₃ / H₂SO₄4-Nitro-2-[(trimethylsilyl)oxy]benzene-1-thiolThe -OSiMe₃ group directs para; steric hindrance may disfavor ortho substitution.
RCOCl / AlCl₃4-Acyl-2-[(trimethylsilyl)oxy]benzene-1-thiolFriedel-Crafts acylation, directed by the stronger activating group.

Directed ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

The oxygen atom of the trimethylsilyloxy group can act as a directing group, facilitating lithiation at the adjacent C6 position. The thiol group is generally not considered a strong directing group for lithiation. Therefore, treatment of this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to result in deprotonation at the C6 position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

Table 3: Potential Products from Directed ortho-Metalation

BaseElectrophile (E)Product
n-BuLiCO₂ then H₃O⁺2-Mercapto-3-[(trimethylsilyl)oxy]benzoic acid
sec-BuLiI₂2-Iodo-6-[(trimethylsilyl)oxy]benzene-1-thiol
t-BuLi(CH₃)₃SiCl2,6-Bis(trimethylsilyloxy)benzene-1-thiol

It is important to note that the acidic proton of the thiol group would also be deprotonated by the strong base, consuming an equivalent of the organolithium reagent. This must be taken into account when planning such reactions.

Cross-Coupling Reactions at the Aryl Moiety

The aryl scaffold of this compound presents a versatile platform for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. While direct cross-coupling on this specific molecule is not extensively documented, the principles of well-established methodologies for aryl thiols and silyl-protected phenols can be applied to functionalize its aromatic ring. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.

The primary strategies for aryl functionalization involve either converting the thiol group into a leaving group (such as a triflate, after protecting the phenol) or, more commonly, utilizing a halogenated precursor to this compound, such as a bromo- or iodo-substituted derivative. The trimethylsilyl ether serves as a protecting group for the phenolic oxygen, which can be sensitive to the basic conditions often employed in cross-coupling reactions. However, the stability of silyl ethers, particularly in the presence of strong bases and fluoride ions, must be considered when designing a synthetic route.

Palladium-catalyzed reactions are the most prevalent for these transformations, offering high efficiency and broad functional group tolerance. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an aryl halide or triflate. For the aryl moiety of a halogenated precursor to this compound, this reaction would enable the introduction of various aryl, heteroaryl, vinyl, or alkyl groups.

A typical reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base to activate the organoboron species. The choice of base is critical to avoid the cleavage of the trimethylsilyl ether protecting group. Milder bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu when silyl groups are present.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromothiophenol (protected)Phenylboronic acidPd(PPh₃)₄ (1)-aq. Na₂CO₃Toluene (B28343)10087
21-Bromo-4-iodobenzene2-Ethylhexyl-3-mercaptopropionatePd₂(dba)₃ (0.1)PPh₃ (0.5)i-Pr₂NHDMF7090
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME8084

This table presents data for analogous compounds to illustrate the potential reaction conditions.

The data indicates that palladium catalysts with phosphine ligands are effective for the Suzuki-Miyaura coupling of aryl halides containing sulfur functionalities. The use of bases like sodium carbonate or potassium carbonate in solvents such as toluene or DME at elevated temperatures generally affords good to excellent yields of the coupled products.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction couples an aryl halide or triflate with a primary or secondary amine. Applying this to a halogenated precursor of this compound would allow for the synthesis of a wide range of arylamine derivatives.

The catalytic system typically consists of a palladium precursor and a sterically hindered phosphine ligand. The choice of ligand is critical and has evolved over time to allow for the coupling of a broad scope of amines and aryl halides under increasingly mild conditions. The base used is also a key parameter, with alkali metal tert-butoxides being common, although weaker bases can be employed with more active catalyst systems.

Table 2: Examples of Buchwald-Hartwig Amination with Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorotolueneAnilinePd₂(dba)₃ (1)P(tBu)₃ (2)NaOtBuToluene8098
21-Bromo-4-(tert-butyl)benzeneMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10096
32-Bromotoluenen-HexylaminePd(OAc)₂ (1)XPhos (1.5)K₃PO₄t-BuOH10095

This table provides examples of Buchwald-Hartwig amination on related aryl halides to demonstrate the general applicability of the reaction.

These examples showcase the versatility of the Buchwald-Hartwig amination in forming C-N bonds with various amines. The use of specialized phosphine ligands allows for efficient coupling of both aryl bromides and chlorides.

C-S Cross-Coupling Reactions

While the starting molecule already contains a thiol group, C-S cross-coupling reactions can be envisioned on a dihalogenated precursor to introduce a second, different thioether functionality. Palladium-catalyzed thiolation reactions, often considered a variation of the Buchwald-Hartwig reaction, are effective for this purpose. These reactions couple an aryl halide with a thiol in the presence of a palladium catalyst and a base.

Table 3: Conditions for Palladium-Catalyzed C-S Cross-Coupling of Aryl Halides

EntryAryl HalideThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenoneThiophenolPd(OAc)₂ (2)dppf (4)K₂CO₃Toluene11095
21-Iodobenzene1-DodecanethiolPd₂(dba)₃ (1.5)Xantphos (3)DBUDioxane10094
34-Chlorobenzonitrile4-MethylthiophenolPd(OAc)₂ (2)DiPPF (4)NaOtBuToluene10097

This table illustrates typical conditions for C-S bond formation using palladium catalysis on analogous aryl halides.

The successful coupling of a variety of aryl halides with both aromatic and aliphatic thiols demonstrates the broad scope of this transformation. The choice of ligand and base is crucial for achieving high yields.

Applications As a Reagent and Building Block in Advanced Organic Synthesis

Utilization in Multi-component Reactions and Convergent Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy in organic synthesis. nih.gov While specific examples detailing the use of 2-[(Trimethylsilyl)oxy]benzene-1-thiol in MCRs are not extensively documented in the literature, its structure is well-suited for such applications. The free thiol group can act as a nucleophilic component in various MCRs, such as those involving the formation of carbon-sulfur bonds.

Convergent synthesis is a strategy that improves the efficiency of multi-step syntheses by preparing separate fragments of a complex molecule and then combining them at a later stage. nih.gov The dual functionality of this compound makes it an attractive building block for convergent approaches. For instance, a fragment of a target molecule could be synthesized incorporating this reagent via its thiol group, while the protected hydroxyl group is carried through the synthetic sequence, to be deprotected and reacted in a subsequent step.

Synthetic Strategy Potential Role of this compound Key Advantages
Multi-component ReactionsNucleophilic thiol componentAtom economy, step efficiency, rapid generation of molecular complexity.
Convergent SynthesisBifunctional building block for fragment synthesisIncreased overall yield, modularity, ease of purification of intermediates.

Role in the Synthesis of Complex Organosulfur Compounds

Organosulfur compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. The synthesis of complex organosulfur molecules often requires the use of versatile sulfur-containing building blocks. This compound serves as a valuable precursor for the introduction of the 2-mercaptophenoxy moiety into larger molecular scaffolds. The nucleophilic thiol can readily participate in reactions such as Michael additions, substitution reactions with alkyl or aryl halides, and transition-metal-catalyzed cross-coupling reactions to form a variety of thioethers.

Reaction Type Reactant Resulting Organosulfur Compound
Nucleophilic SubstitutionAlkyl Halide (R-X)2-(Alkylthio)phenyl trimethylsilyl (B98337) ether
Michael Additionα,β-Unsaturated Carbonyl3-(2-((Trimethylsilyl)oxy)phenylthio)carbonyl compound
Cross-CouplingAryl Halide (Ar-X)2-(Arylthio)phenyl trimethylsilyl ether

Applications in the Preparation of Phenolic Derivatives Post-Desilylation

A key feature of this compound is the ability to deprotect the silyl (B83357) ether to reveal the phenolic hydroxyl group. The trimethylsilyl (TMS) group can be readily cleaved under mild conditions, most commonly using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions. gelest.comorganic-chemistry.org This deprotection step is often performed after the thiol group has been incorporated into a more complex molecule. The resulting phenolic hydroxyl group can then undergo further functionalization, such as etherification, esterification, or participation in cyclization reactions. This two-step sequence of reaction at the thiol followed by deprotection and reaction at the hydroxyl group allows for the synthesis of a wide array of disubstituted benzene (B151609) derivatives.

Deprotection Reagent Conditions Product
Tetrabutylammonium fluoride (TBAF)THF, room temperature2-Mercaptophenol (B73258) derivative
Hydrochloric acid (HCl)Methanol, room temperature2-Mercaptophenol derivative
Potassium carbonate (K2CO3)Methanol, room temperature2-Mercaptophenol derivative

Contributions to Heterocyclic Chemistry (e.g., Benzothiophenes, Benzoxazines)

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery. This compound is a logical precursor for the synthesis of sulfur- and oxygen-containing heterocycles.

Benzothiophenes: The benzothiophene (B83047) scaffold is present in numerous biologically active compounds. nih.gov While various methods exist for the synthesis of benzothiophenes, one potential approach could involve the reaction of this compound with a suitable two-carbon synthon, followed by cyclization and deprotection. For example, reaction with an α-haloketone could lead to an intermediate that, upon cyclization and subsequent desilylation, would yield a hydroxy-substituted benzothiophene. A one-step synthesis of benzothiophenes has been reported via the reaction of o-silylaryl triflates with alkynyl sulfides. nih.govrsc.org

Benzoxazines: Benzoxazines are another class of heterocyclic compounds with a range of applications. The synthesis of benzoxazines typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde. metu.edu.tr While the direct use of this compound in a classical benzoxazine (B1645224) synthesis is not typical, related structures can be envisaged. For instance, the corresponding 2-aminophenol (B121084) derivative with a protected thiol could be a precursor. Furthermore, the reaction of thiols with pre-formed benzoxazine rings can lead to ring-opening, a process known as the COLBERT (Catalytic Opening of the Lateral Benzoxazine Rings by Thiols) reaction, which can be utilized in the synthesis of novel polymer structures. tubitak.gov.trresearchgate.netresearchgate.net

Development of Protecting Group Strategies in Polyfunctional Molecules

The use of protecting groups is a fundamental strategy in the synthesis of complex molecules containing multiple reactive functional groups. harvard.edu The trimethylsilyl (TMS) group is a widely used protecting group for hydroxyl functions due to its ease of introduction and mild removal conditions. In the context of this compound, the TMS group serves to differentiate the reactivity of the hydroxyl and thiol groups. This allows for selective manipulation of the thiol group in the presence of the protected phenol.

The stability of the TMS ether is a key consideration in planning a synthetic route. It is generally stable to a variety of non-acidic and non-fluoride containing reagents, allowing for a broad range of reactions to be performed on other parts of the molecule. The selective deprotection of the TMS group in the presence of other protecting groups is also a crucial aspect of its utility, enabling orthogonal protection strategies in the synthesis of polyfunctional molecules. nih.gov

Protecting Group Protected Functionality Relative Stability (General Trend) Common Deprotection Conditions
Trimethylsilyl (TMS)Hydroxyl, ThiolLabileFluoride ions, mild acid/base
tert-Butyldimethylsilyl (TBDMS)HydroxylMore stable than TMSFluoride ions, stronger acid
Benzyl (Bn)Hydroxyl, ThiolStable to many conditionsHydrogenolysis (Pd/C, H2)
Acetyl (Ac)Hydroxyl, AmineLabile to baseBase (e.g., K2CO3, MeOH)

Coordination Chemistry and Catalysis with 2 Trimethylsilyl Oxy Benzene 1 Thiol

Design and Synthesis of Metal Complexes Featuring the Thiolate Ligand

There is no available scientific literature describing the design or synthesis of metal complexes incorporating the 2-[(trimethylsilyl)oxy]benzene-1-thiolate ligand.

Investigation of Coordination Modes and Ligand Properties

There are no published studies investigating the coordination modes or the electronic and steric properties of the 2-[(trimethylsilyl)oxy]benzene-1-thiolate ligand when bound to a metal center.

Applications in Homogeneous Catalysis

Consistent with the lack of information on its metal complexes, there is no documented use of 2-[(trimethylsilyl)oxy]benzene-1-thiol or its metal complexes in any field of homogeneous catalysis.

Transition Metal-Catalyzed Transformations

There are no reports of transition metal complexes of this compound being used to catalyze chemical transformations.

Ligand Design for Enantioselective Catalysis

There is no information available regarding the design or application of derivatives of this compound for enantioselective catalysis.

Computational and Theoretical Studies

Electronic Structure and Bonding Analysis of 2-[(Trimethylsilyl)oxy]benzene-1-thiol

A thorough analysis of the electronic structure of this compound would provide fundamental insights into its stability, reactivity, and molecular properties. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to determine the distribution of electrons within the molecule.

Key areas of investigation would include:

Molecular Orbital (MO) Analysis : This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. The HOMO, likely localized around the electron-rich sulfur and oxygen atoms and the benzene (B151609) ring, indicates regions susceptible to electrophilic attack. Conversely, the LUMO's location would suggest sites for nucleophilic attack.

Electron Density Distribution and Charge Analysis : Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would quantify the electron-donating or -withdrawing effects of the trimethylsilyl (B98337) (TMS) ether and thiol groups on the aromatic ring, revealing the polarization of bonds such as the S-H, O-Si, and S-C bonds.

Aromaticity : Calculations would confirm the aromatic nature of the benzene ring and investigate how the substituents modulate its electronic properties.

These analyses provide a foundational understanding of the molecule's electronic landscape, which dictates its behavior in chemical reactions.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds, particularly the C-S, C-O, and O-Si bonds. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

A potential energy surface scan would be performed by systematically rotating these bonds and calculating the corresponding energy at each step. This process would likely reveal the global minimum energy conformation and other low-energy local minima.

A significant focus of this analysis would be on potential intramolecular interactions, such as:

Hydrogen Bonding : The possibility of a weak intramolecular hydrogen bond between the thiol hydrogen (S-H) and the oxygen atom of the silyloxy group (O-Si) would be investigated. The geometric criteria (distance and angle) and energetic stabilization of such an interaction would be calculated.

Steric Hindrance : The bulky trimethylsilyl group introduces steric hindrance that influences the preferred orientation of the substituents relative to the benzene ring and to each other. Computational analysis quantifies these steric effects, explaining the molecule's preferred shape.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting how and why a molecule reacts. For this compound, this would involve modeling its behavior in various chemical transformations.

For any proposed reaction, such as the deprotection of the silyl (B83357) ether, oxidation of the thiol to a disulfide, or its reaction with an electrophile, computational methods can map out the entire reaction pathway. This involves:

Locating Reactants and Products : The geometries and energies of the starting materials and final products are fully optimized.

Identifying the Transition State (TS) : The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Sophisticated algorithms are used to locate this unstable structure.

Calculating Activation Energy : The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Theoretical studies on the thermal decomposition of related compounds, such as chlorinated thiophenols, have successfully used DFT to investigate reaction pathways and determine relevant kinetic parameters. newcastle.edu.au A similar approach would elucidate the mechanisms for reactions involving this compound.

Reaction StepStructure TypeRelative Energy (Illustrative)
ReactantsMinimum0 kcal/mol
Transition StateSaddle Point+Ea
ProductsMinimumΔHrxn

This table illustrates the concepts involved in calculating a reaction pathway. Actual energy values would require specific quantum chemical calculations.

When a molecule can react at multiple sites, computational models can predict the most likely outcome (selectivity). For this compound, this could involve:

Chemoselectivity : Predicting whether a reagent will react with the thiol group or the trimethylsilyl ether group. For instance, in reactions involving silylation or desilylation, the relative reactivity of thiols versus alcohols (or phenols) is a key factor.

Regioselectivity : If the benzene ring undergoes substitution, calculations of properties like Fukui functions or maps of the electrostatic potential can predict whether the reaction will occur at the ortho, meta, or para positions relative to the existing substituents.

These predictions are based on the calculated energy barriers for each competing pathway; the pathway with the lowest activation energy is the most kinetically favorable and therefore the predicted major product.

Spectroscopic Signature Prediction for Structural Elucidation

Computational methods can predict spectroscopic data, which is crucial for confirming the structure and identity of a synthesized compound.

Future Research Directions and Unexplored Potentials

Development of Novel Reaction Methodologies

Future research into 2-[(Trimethylsilyl)oxy]benzene-1-thiol is likely to focus on the development of innovative reaction methodologies that expand its synthetic utility. A primary area of interest will be the exploration of new catalytic systems for its synthesis and subsequent reactions. While traditional methods for silylation and desilylation are effective, the development of milder and more selective catalysts could enhance its applicability in the synthesis of complex molecules.

Furthermore, leveraging the electronic properties of the silyl (B83357) ether and thiol functionalities in concert could lead to novel tandem or one-pot reaction sequences. For instance, the development of methodologies where the silyl group not only protects but also directs subsequent transformations at other positions on the aromatic ring would be a significant advancement. Research in this area could explore transition-metal-catalyzed cross-coupling reactions where the silyl ether group modulates the reactivity of the molecule.

Investigation into the diastereoselective and enantioselective reactions of this compound derivatives is another promising frontier. The development of chiral catalysts that can differentiate between the prochiral faces of the molecule or its derivatives would open up new pathways for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Exploration of New Application Domains

Beyond its current use as a synthetic intermediate, this compound holds promise in several burgeoning fields of materials science and medicinal chemistry. Its ability to form self-assembled monolayers (SAMs) on various surfaces could be exploited for the development of advanced electronic devices, sensors, and biocompatible coatings. Future research could focus on tailoring the structure of the molecule to control the properties of the resulting SAMs, such as their thickness, packing density, and surface energy.

In the realm of medicinal chemistry, the 2-thiophenoxyphenol scaffold, which can be unmasked from this compound, is a recurring motif in biologically active compounds. Systematic derivatization of this core structure could lead to the discovery of new therapeutic agents. The ability to selectively functionalize the thiol and phenol (B47542) groups after deprotection provides a versatile platform for creating diverse molecular libraries for high-throughput screening.

The unique combination of a soft thiol donor and a hard oxygen donor in close proximity also suggests potential applications in coordination chemistry and catalysis. The deprotected ligand could be used to synthesize novel metal complexes with interesting catalytic or material properties. Research could explore the coordination behavior of this ligand with a variety of metals and the catalytic activity of the resulting complexes in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, which involve performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offer numerous advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and application of this compound into flow chemistry platforms represents a significant area for future development.

Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the exploration of the chemical space around this compound. Such platforms would enable the rapid synthesis and screening of a large number of derivatives for various applications, from drug discovery to materials science.

Sustainable Synthesis and Catalysis Considerations

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable synthetic routes to and from this compound. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Furthermore, exploring the use of this compound and its derivatives as ligands for catalysts in other chemical transformations could contribute to the development of more sustainable industrial processes. The unique electronic and steric properties of the resulting metal complexes could lead to catalysts with high activity and selectivity, reducing the environmental impact of chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(Trimethylsilyl)oxy]benzene-1-thiol, and what precautions are critical during its preparation?

  • Methodological Answer : The synthesis typically involves silylation of 2-mercaptophenol using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A two-step protocol similar to ’s approach for analogous thiol derivatives can be adapted: (1) Protect the hydroxyl group of 2-mercaptophenol with TMSCl in the presence of a base (e.g., triethylamine) in dry tetrahydrofuran (THF). (2) Purify via column chromatography under inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group. Critical precautions include rigorous exclusion of moisture (to avoid desilylation) and oxygen (to prevent thiol oxidation to disulfides) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : The trimethylsilyl (TMS) group shows a singlet at ~0.2 ppm (¹H) and ~1.6 ppm (¹³C). The aromatic protons adjacent to the thiol group may exhibit deshielding due to electron withdrawal by sulfur.
  • FT-IR : Confirm the presence of S-H (weak absorption near 2550 cm⁻¹) and Si-O (strong peak ~1000–1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]⁺) with the theoretical mass (C₁₀H₁₆OSSi: 228.07 g/mol). ’s HRMS validation protocol for structurally similar compounds is applicable here .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and theoretical spectral data (e.g., unexpected NMR splitting or mass discrepancies)?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents, disulfide byproducts) or dynamic effects (e.g., tautomerism). For NMR:

  • Use deuterated solvents (e.g., CDCl₃) and compare with databases (e.g., EPA/NIH Mass Spectral Library in ).
  • For mass discrepancies, perform elemental analysis or tandem MS (MS/MS) to confirm fragmentation patterns. Contradictions in ’s mass data (e.g., C₃₇H₆₀OSi₃) highlight the need for cross-validation with synthetic protocols .

Q. What experimental strategies enhance the stability of this compound in solution during prolonged reactions?

  • Methodological Answer : The compound’s stability is compromised by moisture (hydrolysis of TMS group) and oxygen (thiol oxidation). Strategies include:

  • Storing solutions under inert gas with molecular sieves.
  • Adding radical scavengers (e.g., BHT) to suppress disulfide formation.
  • Monitoring degradation via TLC or in-situ IR. For time-sensitive reactions, pre-drying solvents over activated alumina is critical .

Q. How does the trimethylsilyl group modulate the thiol’s reactivity in cross-coupling reactions, and how can this be systematically tested?

  • Methodological Answer : The TMS group may sterically hinder nucleophilic attack at sulfur or electronically stabilize intermediates. To test this:

  • Compare reaction rates of this compound with unprotected 2-mercaptophenol in model reactions (e.g., thiol-ene click chemistry).
  • Use kinetic studies (e.g., UV-Vis monitoring of thiolate formation) and computational modeling (DFT) to assess electronic effects. ’s use of selenylation reagents (e.g., diphenyl diselenide) provides a framework for probing sulfur reactivity .

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